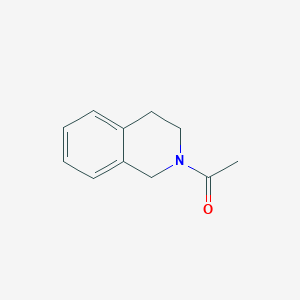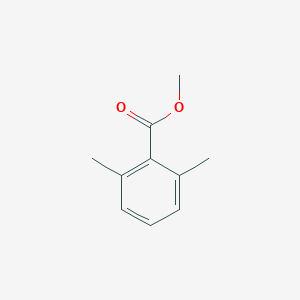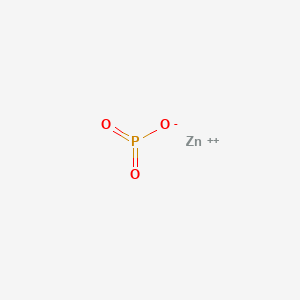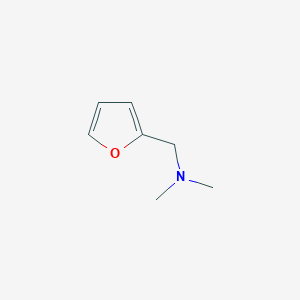
2-Acétyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a naturally occurring alkaloid found in a variety of plants, such as the poppy, and is a structural analog of the endogenous neurotransmitter dopamine. It is a powerful psychoactive compound that has been studied for its potential therapeutic applications, including as a treatment for depression, anxiety, and addiction. THIQ has been studied in a variety of laboratory models, including in vitro and in vivo, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Agents pathogènes infectieux
Les composés naturels et synthétiques à base de THIQ, y compris la 2-Acétyl-1,2,3,4-tétrahydroisoquinoléine, ont été trouvés pour exercer diverses activités biologiques contre divers agents pathogènes infectieux . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.
Troubles neurodégénératifs
Une autre application significative de la this compound est dans le traitement des troubles neurodégénératifs . L’activité biologique du composé pourrait potentiellement être exploitée pour développer des traitements pour des affections telles que la maladie d’Alzheimer et la maladie de Parkinson.
Chimie médicinale
L’échafaudage hétérocyclique THIQ, qui comprend la this compound, a suscité beaucoup d’attention dans la communauté scientifique . Cela a entraîné le développement de nouveaux analogues de THIQ avec une activité biologique puissante, élargissant la gamme de composés disponibles pour la chimie médicinale.
Études de relations structure-activité (SAR)
La this compound et d’autres analogues de THIQ ont fait l’objet d’études de relations structure-activité (SAR) . Ces études visent à comprendre la relation entre la structure d’un composé et son activité biologique, ce qui peut guider la conception de nouveaux médicaments.
Stratégies synthétiques
Le composé joue également un rôle dans les stratégies synthétiques pour construire l’échafaudage de base du THIQ . C’est important pour le développement de nouvelles méthodes de synthèse en chimie organique.
Potentiel biologique
Le potentiel biologique des analogues de THIQ, y compris la this compound, est un domaine de recherche majeur . Cela implique l’étude de leur mécanisme d’action et de leurs applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which it belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity
Pharmacokinetics
A related compound, 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (aetiq), has been found to be stable against liver enzymes in the microsomal and s9 fractions, indicating good bioavailability .
Result of Action
Aetiq, a related compound, has been shown to attenuate nitric oxide (no) and reactive oxygen species generation in activated microglial bv-2 cells .
Orientations Futures
Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Analyse Biochimique
Biochemical Properties
2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attenuate nitric oxide (NO) and reactive oxygen species generation, and downregulate the production of proinflammatory enzymes such as inducible NO synthase, cyclooxygenase-2, and matrix metalloproteinase-3 at both mRNA and protein levels .
Cellular Effects
In cellular processes, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been observed to have significant effects. It has been tested for its anti-inflammatory properties in activated microglial BV-2 cells . It influences cell function by attenuating NFκB signaling by downregulating NFκB nuclear translocation .
Molecular Mechanism
At the molecular level, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It suppresses the generation of proinflammatory cytokines IL-1β and TNF-α . This compound also shows stability against liver enzymes in the microsomal and S9 fractions, indicative of good bioavailability .
Temporal Effects in Laboratory Settings
It has been suggested that this compound might be utilized towards the development of a therapy for neuroinflammation-related diseases .
Metabolic Pathways
It is known that isoquinoline alkaloids, to which this compound belongs, form an important class of natural products that exert diverse biological activities .
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPSLURCSFQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344892 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14028-67-2 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?
A: Research indicates that introducing specific structural modifications to the 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.
Q2: What synthetic approaches can be employed to produce substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives?
A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)











